REACTION_SMILES
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[F:6][c:7]1[c:8]([C:9](=[O:10])[OH:11])[cH:12][c:13]([F:18])[c:14]([F:17])[c:15]1[CH3:16].[K+:19].[O-:20][N+:21]([O-:22])=[O:23].[OH2:24].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[F:6][c:7]1[c:8]([C:9](=[O:10])[OH:11])[c:12]([N+:21](=[O:20])[O-:22])[c:13]([F:18])[c:14]([F:17])[c:15]1[CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(F)c(F)cc(C(=O)O)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1c(F)c(F)c([N+](=O)[O-])c(C(=O)O)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |